Dorzolamide, (+/-)-(cis)-

Description

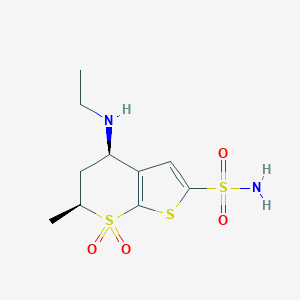

Structure

3D Structure

Properties

IUPAC Name |

(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVUPMFITXYVAF-POYBYMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152786 | |

| Record name | Dorzolamide, (+/-)-(cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120279-90-5 | |

| Record name | Dorzolamide, (+/-)-(cis)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dorzolamide, (+/-)-(cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DORZOLAMIDE, (CIS)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JPI6XU9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+/-)-(cis)-Dorzolamide synthesis and stereochemistry

An In-depth Technical Guide to the Synthesis and Stereochemistry of (+/-)-(cis)-Dorzolamide

Introduction: The Significance of Dorzolamide

Dorzolamide hydrochloride is a potent topical carbonic anhydrase inhibitor used in the management of glaucoma and ocular hypertension.[1][2] Its therapeutic function is derived from the inhibition of carbonic anhydrase isoenzyme II (CA-II) within the ciliary processes of the eye.[3][4] This inhibition reduces the rate of aqueous humor formation, leading to a decrease in intraocular pressure (IOP).[2][5] Elevated IOP is a primary risk factor for glaucomatous optic nerve damage and subsequent vision loss.[2]

The chemical structure of dorzolamide, (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide, contains two chiral centers, which gives rise to four possible stereoisomers.[6][7] The pharmacological activity is almost exclusively attributed to the (4S,6S)-enantiomer due to its high-affinity binding to the active site of CA-II.[6] The other stereoisomers—the (4R,6R) enantiomer and the (4S,6R) and (4R,6S) diastereomers—are considered impurities with significantly less or no activity.[6] Consequently, the synthesis of dorzolamide is a stereochemically complex challenge that demands precise control over reaction conditions to achieve the desired therapeutically active isomer. This guide provides a detailed exploration of a prominent synthetic pathway and delves into the critical stereochemical nuances of dorzolamide.

Core Synthesis Pathway: From Chiral Precursor to Active Pharmaceutical Ingredient

A widely recognized synthetic approach for dorzolamide commences with a chiral precursor, which is instrumental in establishing the required stereochemistry of the final molecule.[1] The pathway involves several key chemical transformations, including stereoselective reduction, activation of a hydroxyl group, nucleophilic substitution, and the introduction of the sulfonamide moiety.

Figure 1: A high-level overview of the core synthesis pathway for Dorzolamide Hydrochloride.

Part 1: Key Synthetic Transformations and Protocols

This section details the pivotal steps in the synthesis, providing both the rationale behind the experimental choices and detailed protocols.

Step 1: Stereoselective Reduction and Sulfide Oxidation

The synthesis typically begins with the stereoselective reduction of the ketone in a precursor like (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one. This step is critical as it establishes the stereochemistry at the C4 position, leading to the corresponding alcohol.[1] Subsequently, the sulfide is oxidized to a sulfone, a key functional group in the final dorzolamide molecule.[1]

-

Expertise & Rationale: The choice of reducing agent is paramount for achieving high diastereoselectivity. The oxidation of the sulfide to the sulfone increases the electron-withdrawing nature of the ring system and is essential for the molecule's activity as a carbonic anhydrase inhibitor.

Step 2: Activation of the Hydroxyl Group via Mesylation

The hydroxyl group of the alcohol intermediate, (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol, is a poor leaving group for nucleophilic substitution.[1] Therefore, it must be activated by converting it into a better leaving group, most commonly a mesylate.[1] This is achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base like triethylamine.[1]

-

Expertise & Rationale: Methanesulfonyl chloride converts the hydroxyl group into a mesylate ester. The mesylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the three oxygen atoms. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion. The reaction is conducted at low temperatures (e.g., -10°C to 0°C) to minimize side reactions.[1]

-

Under a nitrogen atmosphere, add 50g of (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol to 500 mL of dichloromethane in a reaction flask.[1]

-

Cool the mixture to -10°C using an ice-salt bath.[1]

-

Add 37g of methanesulfonyl chloride to the cooled mixture.[1]

-

Add 35g of triethylamine dropwise, ensuring the temperature is maintained below 0°C.[1]

-

After the reaction is complete (monitored by TLC or HPLC), quench the reaction by adding 250 mL of water.[1]

-

Separate the organic layer. The solvent is then removed under reduced pressure, and the residue is extracted with ethyl acetate.[1]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude mesylated intermediate.[1]

-

The resulting solid is filtered and dried to obtain the mesylated intermediate.[1]

| Parameter | Value | Reference |

| Starting Material | 50g of (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol | [1] |

| Product | 65g of Mesylated Intermediate | [1] |

| Yield | 96% | [1] |

Step 3: Nucleophilic Substitution (SN2) and Sulfonamide Formation

The activated mesylate intermediate undergoes a nucleophilic substitution (SN2) reaction with an amine, such as ethylamine, to introduce the required ethylamino group at the C4 position.[1] This step must be carefully controlled to achieve the desired stereochemistry via inversion of configuration. Subsequent steps involve the introduction of the sulfonamide group at the C2 position.[1][6] This is typically achieved through chlorosulfonylation followed by ammonolysis.[6]

-

Expertise & Rationale: The SN2 reaction proceeds with an inversion of stereochemistry at the C4 carbon, which is crucial for obtaining the desired (4S) configuration from the (4R) alcohol intermediate. The sulfonamide group is essential for binding to the zinc ion in the active site of carbonic anhydrase.

-

Sulfonylation: Cool fuming sulfuric acid (20%) to -7°C ± 2°C. Add the aminated intermediate in portions while maintaining the low temperature. Allow the reaction mixture to warm to 20°C ± 5°C and stir for approximately 22 hours.[6]

-

Chlorination: Add thionyl chloride to the reaction mixture at 20°C ± 5°C and heat to 60°-65°C. Stir for 24 hours to yield the sulfonyl chloride.[6]

-

Ammonolysis: Cool the sulfonyl chloride intermediate in a suitable solvent. Bubble ammonia gas through the solution or add a solution of ammonia to form the sulfonamide.[6]

Step 4: Final Salt Formation

The final step is the conversion of the dorzolamide free base into its more stable and water-soluble hydrochloride salt.[1] This is typically accomplished by treating a solution of the base with hydrochloric acid.[1]

-

Dissolve 0.55 g (0.0017 mol) of the dorzolamide base in 25 ml of ethyl acetate.[1]

-

Adjust the pH of the solution to 1 with hydrochloric acid.[1]

-

Concentrate the resulting solution to dryness to obtain the crude Dorzolamide Hydrochloride.[1]

-

The final product can be purified by recrystallization.[1]

| Parameter | Value | Reference |

| Starting Material | 0.55 g of Dorzolamide Base | [1] |

| Product | 0.62 g of Dorzolamide Hydrochloride | [1] |

| Yield | 95% | [1] |

Part 2: The Critical Role of Stereochemistry

The therapeutic efficacy of dorzolamide is intrinsically linked to its specific three-dimensional structure. The precise arrangement of the ethylamino group at the C4 position and the methyl group at the C6 position is what allows for potent inhibition of carbonic anhydrase II.[6]

Figure 2: The relationship between the four stereoisomers of Dorzolamide.

Stereoselective Synthesis and Separation

Achieving a high purity of the desired (4S,6S)-trans-isomer is a primary goal in the manufacturing process. Several strategies are employed:

-

Asymmetric Synthesis: As described in the pathway above, starting with a chiral precursor like (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one allows for the establishment of the correct stereochemistry early in the synthesis.[1][8]

-

Diastereomeric Separation: The synthesis often produces a mixture of cis and trans diastereomers. These can be separated using techniques like column chromatography or selective salt formation. For instance, reacting a mixture of isomers with an acid like salicylic acid or maleic acid can selectively precipitate the salt of the desired trans-isomer, leaving the cis-isomer in solution.[9]

-

Enantiomeric Resolution: If a racemic mixture of the trans-isomers is produced, it must be resolved to isolate the active (4S,6S) enantiomer from the inactive (4R,6R) enantiomer. This is commonly done by reacting the racemic mixture with a chiral resolving agent, such as di-p-toluoyl-L-tartaric acid, to form diastereomeric salts that have different solubilities and can be separated by crystallization.[9]

-

Stereoselective Solvolysis: Recent research has highlighted a remarkably stereoselective solvolysis of certain dorzolamide ester intermediates. This process can convert a diastereomeric mixture into one that is highly enriched in the desired trans-isomer, proceeding through an SN1-like mechanism.[10]

Analytical Methods for Chiral Purity

Ensuring the stereochemical purity of the final product is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating and quantifying the enantiomers of dorzolamide.[11][12]

-

Trustworthiness through Validation: Chiral HPLC methods are validated for linearity, repeatability, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable and reproducible results.[11][12] For example, a direct HPLC method has been developed using a chiral-alpha(1)-acid glycoprotein column to separate the (4S,6S) and (4R,6R) enantiomers.[11]

Conclusion

The synthesis of dorzolamide is a testament to the advancements in stereoselective organic chemistry. The process requires careful planning and execution, from the selection of a chiral starting material to the precise control of reaction conditions that favor the formation of the therapeutically active (4S,6S)-isomer. The separation and purification of the desired stereoisomer from a potential mixture of four highlight the challenges and ingenuity involved in modern pharmaceutical manufacturing. This guide provides researchers and drug development professionals with a foundational understanding of the key transformations, the rationale behind them, and the critical importance of stereochemistry in the development of this vital anti-glaucoma medication.

References

-

Vertex AI Search. (2025). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor? Retrieved from Google.[3]

-

BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Dorzolamide Hydrochloride.[1]

-

BenchChem. (2025). The Stereochemical Nuances of Dorzolamide Hydrochloride: An In-depth Technical Guide.[6]

-

Patsnap Synapse. (2024). What is the mechanism of Dorzolamide Hydrochloride?[2]

-

Pharmacology of Dorzolamide (Trusopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube.[5]

-

GPnotebook. (2021). Carbonic anhydrase inhibitors in glaucoma.[4]

-

ACS Omega. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates.[13]

-

National Institutes of Health. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PMC.[10]

-

PubMed. (n.d.). Chiral Separation and Quantitation of Dorzolamide Hydrochloride Enantiomers by High-Performance Liquid Chromatography.[11]

-

Mount Sinai Scholars Portal. (n.d.). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma.[14]

-

Google Patents. (n.d.). US8263787B2 - Process for preparing dorzolamide.[9]

-

Der Pharma Chemica. (2015). Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S).[7]

-

ResearchGate. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates.[15]

-

European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE - Patent 3523307.[16]

-

Google Patents. (n.d.). CN101293890A - Novel synthesizing method for dorzolamide HCL midbody.[17]

-

Journal of Pharmaceutical Research. (2025). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide.[8]

-

ResearchGate. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography | Request PDF.[12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. gpnotebook.com [gpnotebook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. jopcr.com [jopcr.com]

- 9. US8263787B2 - Process for preparing dorzolamide - Google Patents [patents.google.com]

- 10. Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scholars.mssm.edu [scholars.mssm.edu]

- 15. researchgate.net [researchgate.net]

- 16. PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE - Patent 3523307 [data.epo.org]

- 17. CN101293890A - Novel synthesizing method for dorzolamide HCL midbody - Google Patents [patents.google.com]

A Senior Application Scientist's Whitepaper on Carbonic Anhydrase Inhibition for Glaucoma Therapy

An In-depth Technical Guide to the Stereoselective Mechanism of Action of Dorzolamide Isomers

This guide provides a detailed exploration of the stereoselective mechanism of action of dorzolamide, a cornerstone in the management of elevated intraocular pressure (IOP) in glaucoma. We will dissect the molecular interactions, comparative inhibitory potencies of its isomers, and the validated experimental methodologies used to characterize this critical therapeutic agent.

Introduction: The Challenge of Glaucoma and the Carbonic Anhydrase Target

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. A primary risk factor and the principal target for therapeutic intervention is elevated intraocular pressure (IOP). IOP is maintained by a dynamic balance between the production and drainage of aqueous humor, a clear fluid that nourishes the anterior structures of the eye.

The formation of aqueous humor is critically dependent on the catalytic activity of carbonic anhydrase (CA), particularly within the ciliary epithelium. This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton:

CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻

The resulting bicarbonate ions are essential for solute and fluid transport, driving the secretion of aqueous humor. Consequently, inhibition of carbonic anhydrase presents a powerful strategy for reducing IOP. Dorzolamide was developed as a potent, topically active CA inhibitor to achieve this effect with minimized systemic side effects.

The Molecular Target: Carbonic Anhydrase Isozymes

The human body expresses at least 15 different carbonic anhydrase isozymes, but two are of paramount importance in the context of IOP regulation:

-

Carbonic Anhydrase II (CA-II): A highly active and abundant cytosolic enzyme found within the ciliary epithelium. Its inhibition is considered the primary driver of IOP reduction.

-

Carbonic Anhydrase IV (CA-IV): A membrane-bound isozyme also present in the ciliary processes and other ocular tissues.

Effective therapeutic agents must exhibit high affinity and potent inhibition against these specific isozymes.

The Active Pharmaceutical Ingredient: Stereochemistry of Dorzolamide

Dorzolamide hydrochloride is the water-soluble salt of a single stereoisomer. The molecule possesses two chiral centers, leading to four possible stereoisomers. The clinically approved and biologically active form is the (4S, 6S)-isomer, commonly referred to as cis-dorzolamide. Its trans-isomer counterpart, (4R, 6S)-dorzolamide, also demonstrates inhibitory activity, but with significantly different potency. This stereochemical distinction is fundamental to its mechanism of action.

Core Mechanism: Stereoselective Inhibition of the Carbonic Anhydrase Active Site

The catalytic core of carbonic anhydrase features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or hydroxide ion). This zinc-bound hydroxide is the key nucleophile that attacks carbon dioxide.

Dorzolamide functions as a potent and specific inhibitor by displacing the zinc-bound water/hydroxide molecule. The primary sulfonamide group (-SO₂NH₂) of dorzolamide coordinates directly with the active site Zn²⁺ ion in its deprotonated, anionic form (-SO₂NH⁻). This binding is exceptionally strong and effectively blocks the entry and conversion of the native CO₂ substrate.

The interaction is further stabilized by a network of hydrogen bonds between the inhibitor molecule and amino acid residues lining the active site cavity, including Thr199 and Glu106.

Caption: Mechanism of carbonic anhydrase inhibition by dorzolamide.

Comparative Analysis: The Critical Role of Stereochemistry

The three-dimensional orientation of the ethylamino group in dorzolamide isomers dictates their binding affinity and, consequently, their inhibitory potency. X-ray crystallography studies have revealed that the cis-isomer fits more optimally into the active site cleft than the trans-isomer.[1] This superior conformational fit allows for more favorable stabilizing interactions with the surrounding amino acid residues, leading to a significantly lower inhibition constant (Kᵢ).

The Kᵢ value represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Kᵢ signifies a more potent inhibitor.

Table 1: Comparative Inhibitory Potency (Kᵢ) of Dorzolamide

| Isozyme | Kᵢ of cis-Dorzolamide (nM) | Kᵢ of trans-Dorzolamide (nM) |

| Human CA-II | 1.9 - 9.0 | ~2,200 |

| Human CA-IV | 31 - 57 | Not widely reported |

Data compiled from multiple sources. Absolute values may show inter-laboratory variability but consistently demonstrate the superior potency of the cis-isomer.[2][3]

This multi-thousand-fold difference in potency against the key CA-II isozyme underscores the rationale for developing the single cis-isomer as the therapeutic agent. The trans-isomer is essentially inactive at clinically relevant concentrations.

Experimental Validation: Protocols and Methodologies

The characterization of carbonic anhydrase inhibitors relies on robust and reproducible experimental assays. Here, we detail the foundational methodology for determining inhibitory potency.

Workflow for CA Inhibition Assay

The causality behind this experimental design is to precisely measure the enzyme's catalytic rate in the presence of varying inhibitor concentrations to derive the Kᵢ. The stopped-flow technique is chosen for its ability to measure very rapid reactions, such as the CO₂ hydration catalyzed by CA.

Caption: Experimental workflow for determining the Kᵢ of dorzolamide.

Detailed Protocol: Stopped-Flow CO₂ Hydration Assay

This protocol is a self-validating system when appropriate controls are included (enzyme-free, inhibitor-free, and a known standard inhibitor like acetazolamide).

I. Materials & Reagents:

-

Purified, recombinant human Carbonic Anhydrase II (hCA-II)

-

Dorzolamide hydrochloride (cis-isomer)

-

HEPES buffer (20 mM, pH 7.4)

-

Phenol Red pH indicator

-

CO₂-saturated deionized water

-

Anhydrous Na₂SO₄ (to maintain ionic strength)

-

Stopped-flow spectrophotometer

II. Solution Preparation:

-

Enzyme Stock: Prepare a concentrated stock of hCA-II in HEPES buffer. Determine the precise concentration via UV absorbance at 280 nm.

-

Inhibitor Stocks: Prepare a 1 mM stock solution of dorzolamide in a suitable solvent (e.g., 5% DMSO in water). Perform serial dilutions to create a range of concentrations spanning the expected Kᵢ (e.g., from 0.1 nM to 100 nM).

-

Assay Buffer: Prepare HEPES buffer containing the pH indicator and Na₂SO₄.

-

Substrate Solution: Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes.

III. Experimental Procedure:

-

Instrument Equilibration: Equilibrate the stopped-flow instrument syringes and sample lines to the desired assay temperature (typically 25°C).

-

Enzyme Loading: Load one syringe with the hCA-II enzyme solution (e.g., final concentration of 10 nM) mixed with a specific concentration of the dorzolamide dilution. Allow for a pre-incubation period (e.g., 5 minutes) to ensure binding equilibrium.

-

Substrate Loading: Load the second syringe with the CO₂-saturated water.

-

Measurement: Initiate the instrument. The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (milliseconds). The initial linear slope of this curve is proportional to the enzyme's catalytic rate.

-

Data Acquisition:

-

Perform a control run with no inhibitor to determine the uninhibited rate (V₀).

-

Perform runs for each concentration of dorzolamide to determine the inhibited rates (Vᵢ).

-

Perform a blank run with no enzyme to measure the uncatalyzed background rate.

-

IV. Data Analysis:

-

Subtract the background rate from all measurements.

-

Calculate the fractional activity (Vᵢ / V₀) for each inhibitor concentration.

-

Because dorzolamide is a "tight-binding" inhibitor (Kᵢ is close to the enzyme concentration used), the data should be fit to the Morrison equation to accurately determine the Kᵢ.

Physiological Consequence: Lowering Intraocular Pressure

The inhibition of carbonic anhydrase in the ciliary epithelium has a direct and predictable physiological outcome.

-

Reduced Bicarbonate Production: Dorzolamide blocks the formation of HCO₃⁻ ions.

-

Altered Ion Transport: The subsequent movement of ions (Na⁺, Cl⁻) across the epithelial cell membranes, which is coupled to bicarbonate transport, is reduced.

-

Decreased Fluid Movement: As solute transport into the posterior chamber decreases, the osmotic gradient driving water flow is diminished.

-

Suppressed Aqueous Humor Secretion: The overall rate of aqueous humor production is suppressed. When administered topically, dorzolamide can reduce aqueous humor formation by up to 19%.[4]

-

Lowered Intraocular Pressure: The reduction in aqueous humor inflow leads to a decrease in the total volume of fluid in the anterior chamber, resulting in a clinically significant drop in IOP.[5][6]

Caption: Physiological cascade from CA inhibition to IOP reduction.

Conclusion

The therapeutic success of dorzolamide is a prime example of structure-based drug design.[7] Its mechanism is rooted in the high-affinity, stereoselective binding of the cis-isomer to the zinc ion within the active site of carbonic anhydrase II. This potent and specific inhibition disrupts the fundamental physiology of aqueous humor production, leading to a reliable reduction in intraocular pressure. The profound difference in activity between the cis- and trans-isomers highlights the critical importance of stereochemistry in molecular recognition and serves as a guiding principle for drug development professionals in the design of highly specific and potent enzyme inhibitors.

References

-

Whittington, P. L., & Faulds, D. (1995). Dorzolamide. Drugs & Aging, 7(3), 233–239. [Link]

-

Maren, T. H., et al. (1997). Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 13(1), 23-32. [Link][8]

-

Sugrue, M. F. (2000). The preclinical pharmacology of dorzolamide. Journal of Ocular Pharmacology and Therapeutics, 16(3), 283-298. [Link]

-

Aggarwal, M., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(22), 7089-7094. [Link][1]

-

Strahlman, E., et al. (1995). Four-week safety and efficacy study of dorzolamide, a novel, active topical carbonic anhydrase inhibitor. Archives of Ophthalmology, 113(8), 1009-1016. [Link][6]

-

van der Schot, J. (1996). Dorzolamide: development and clinical application of a topical carbonic anhydrase inhibitor. Documenta Ophthalmologica, 92(4), 329-341. [Link][5]

-

Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link][4]

Sources

- 1. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Dorzolamide: development and clinical application of a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Four-week safety and efficacy study of dorzolamide, a novel, active topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug design - Wikipedia [en.wikipedia.org]

- 8. Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemical Dichotomy of Dorzolamide: A Technical Guide to the Pharmacological Profile of its Enantiomers

Abstract

Dorzolamide hydrochloride, a cornerstone in the management of elevated intraocular pressure (IOP), exemplifies the critical role of stereochemistry in pharmacology. As a potent inhibitor of carbonic anhydrase, its therapeutic efficacy is almost exclusively attributed to a single stereoisomer. This in-depth technical guide provides a comprehensive analysis of the pharmacological profiles of the dorzolamide enantiomers for researchers, scientists, and drug development professionals. We will dissect the profound impact of stereochemistry on its mechanism of action, inhibitory potency against key carbonic anhydrase isoenzymes, and its pharmacokinetic and pharmacodynamic properties. This guide moves beyond a simple recitation of facts to explain the causality behind experimental choices and methodologies, offering a field-proven perspective on the evaluation of this important ophthalmic therapeutic.

Introduction: The Significance of Chirality in Dorzolamide's Therapeutic Action

Dorzolamide possesses two chiral centers, giving rise to four possible stereoisomers. The therapeutically active agent is the (4S,6S)-enantiomer.[1] The other enantiomer, (4R,6R)-dorzolamide, along with the two diastereomers, (4S,6R) and (4R,6S), are considered impurities and are significantly less active or pharmacologically inactive.[1] This stereoselectivity is paramount to its clinical utility. The precise three-dimensional arrangement of the ethylamino group at the 4-position and the methyl group at the 6-position of the thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide core is the determining factor for its high-affinity binding to the active site of carbonic anhydrase II (CA-II).[1] This enzyme is abundant in the ciliary body of the eye, and its inhibition is the primary mechanism by which dorzolamide reduces IOP.[2][3]

This guide will elucidate the stark differences in the pharmacological profiles of the (4S,6S) and (4R,6R) enantiomers, providing a robust framework for understanding the structure-activity relationship that governs the therapeutic efficacy of dorzolamide.

Mechanism of Action: A Stereoselective Inhibition of Carbonic Anhydrase

The primary pharmacological action of dorzolamide is the inhibition of carbonic anhydrase, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to carbonic acid.[4] In the ciliary processes of the eye, this enzymatic activity is crucial for the production of aqueous humor.[5] Specifically, the formation of bicarbonate ions (HCO3-) and protons (H+) from the hydration of CO2 is a key step in the secretion of aqueous humor.[6][7] By inhibiting carbonic anhydrase, particularly the highly active CA-II isoenzyme, (4S,6S)-dorzolamide reduces the formation of bicarbonate ions, which in turn decreases the transport of sodium and fluid into the posterior chamber of the eye.[8] This leads to a reduction in aqueous humor secretion and a subsequent lowering of IOP.[2][3][9]

The (4S,6S)-enantiomer exhibits a high degree of selectivity for CA-II, the most abundant isoenzyme in the ciliary body. It is this targeted inhibition that allows for a potent therapeutic effect with topical administration, thereby minimizing the systemic side effects associated with oral carbonic anhydrase inhibitors.[10]

Signaling Pathway of Aqueous Humor Production and Dorzolamide Inhibition

The following diagram illustrates the key steps in aqueous humor production by the ciliary epithelium and the point of intervention for (4S,6S)-dorzolamide.

Caption: Mechanism of IOP reduction by (4S,6S)-dorzolamide.

Comparative Inhibitory Activity of Dorzolamide Enantiomers

The pharmacological potency of dorzolamide is exquisitely dependent on its stereochemistry. The (4S,6S)-enantiomer is a highly potent inhibitor of several human carbonic anhydrase (hCA) isoenzymes, particularly hCA-II. In contrast, the (4R,6R)-enantiomer is widely reported to be pharmacologically inactive or possess negligible inhibitory activity against these enzymes. While extensive quantitative data is available for the active (4S,6S)-enantiomer, specific inhibitory constants for the (4R,6R)-enantiomer are not readily found in publicly accessible literature, a testament to the research focus on the therapeutically relevant isomer.

The following table summarizes the known inhibitory constants (IC50 and Ki) for (4S,6S)-Dorzolamide against key hCA isoenzymes.

| Enantiomer | hCA Isoenzyme | Inhibitory Constant | Reference |

| (4S,6S)-Dorzolamide | hCA-I | IC50: 600 nM | [9][10] |

| hCA-II | IC50: 0.18 nM | [9][10] | |

| hCA-II | Ki: 1.9 nM | [6] | |

| hCA-IV | IC50: 6.9 nM | [9] | |

| hCA-IV | Ki: 31 nM | [6] | |

| (4R,6R)-Dorzolamide | hCA-I, II, IV | Not readily available (reported as inactive) |

Expert Insight: The more than 3000-fold greater potency of (4S,6S)-dorzolamide against hCA-II compared to hCA-I is a key factor in its favorable safety profile.[11] Systemic side effects of oral carbonic anhydrase inhibitors are often attributed to the non-selective inhibition of various CA isoenzymes throughout the body. The high selectivity of the active dorzolamide enantiomer for the primary target isoenzyme in the eye minimizes these off-target effects.

Stereoselective Synthesis and Chiral Integrity

The profound difference in pharmacological activity between the dorzolamide enantiomers necessitates a robust and highly stereoselective synthetic process to ensure the production of the pure (4S,6S)-enantiomer. Various synthetic routes have been developed to achieve this, often employing chiral auxiliaries or stereoselective reduction steps.

A key strategy involves the diastereoselective reduction of a chiral N-tert-butanesulfinimine intermediate. This approach allows for the controlled formation of the desired stereochemistry at the C4 position. The chirality at the C6 position is typically established earlier in the synthetic sequence. The choice of reducing agent and reaction conditions is critical to achieving a high diastereomeric excess of the desired trans-(4S,6S) isomer.[1]

Causality in Synthesis: The rationale for such a meticulous synthetic approach is twofold:

-

Maximizing Therapeutic Efficacy: By ensuring the final product is enantiomerically pure, the therapeutic dose can be minimized, and the desired pharmacological effect can be achieved consistently.

-

Ensuring Safety and Purity: The presence of the inactive (4R,6R)-enantiomer or the diastereomers would constitute impurities. Regulatory standards demand high levels of chiral purity for stereoisomeric drugs to prevent unforeseen toxicities or reduced efficacy.

Pharmacokinetic Profile: A Focus on the Active Enantiomer

The pharmacokinetic properties of dorzolamide have been extensively studied for the therapeutically active (4S,6S)-enantiomer. Following topical ocular administration, dorzolamide penetrates the cornea and reaches the ciliary body to exert its therapeutic effect.[2][3]

-

Ocular Distribution: After a single topical dose, (4S,6S)-dorzolamide achieves significantly higher concentrations in the aqueous humor, sclera, retina, vitreous, and optic nerve compared to other topical carbonic anhydrase inhibitors like brinzolamide.[1] Peak concentrations in the aqueous humor are typically reached approximately 2 hours after application.

-

Systemic Absorption and Distribution: A portion of topically applied dorzolamide reaches the systemic circulation.[7] It exhibits a high affinity for and binds extensively to carbonic anhydrase in red blood cells (RBCs), particularly CA-II.[2][7] This binding leads to an accumulation of the drug in RBCs during chronic dosing and a very long terminal half-life of approximately 4 months.[2][3]

-

Metabolism: Dorzolamide is metabolized to a single N-desethyl metabolite, which is less potent at inhibiting CA-II but also inhibits the less active CA-I isoenzyme.[7]

-

Excretion: Both dorzolamide and its metabolite are primarily excreted in the urine.[2][3]

Stereochemical Considerations in Pharmacokinetics: In vivo studies in humans following multiple topical doses of (4S,6S)-dorzolamide did not detect the presence of the other three possible stereoisomers in blood or urine samples.[2] This indicates that there is no in vivo inversion of the chiral centers, ensuring that the administered active enantiomer remains in its therapeutically effective form.[2] Specific pharmacokinetic data for the (4R,6R)-enantiomer is not available, as it is not administered therapeutically.

Experimental Protocols for Pharmacological Evaluation

To ensure the scientific integrity of claims regarding the inhibitory activity of dorzolamide enantiomers, robust and validated experimental protocols are essential. The following section details a standard methodology for determining the in vitro inhibitory potency of a compound against carbonic anhydrase.

In Vitro Carbonic Anhydrase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of carbonic anhydrase by 50%. A common and reliable method is the esterase activity assay, which utilizes the substrate p-nitrophenyl acetate (p-NPA). Carbonic anhydrase catalyzes the hydrolysis of the colorless p-NPA to the yellow-colored p-nitrophenol (p-NP), the formation of which can be monitored spectrophotometrically.

Objective: To determine the IC50 values of dorzolamide enantiomers against purified human carbonic anhydrase isoenzymes (e.g., hCA-II, hCA-I).

Materials:

-

Purified human carbonic anhydrase isoenzymes (e.g., from erythrocytes for hCA-I and hCA-II)

-

(4S,6S)-Dorzolamide Hydrochloride and (4R,6R)-Dorzolamide (if available) stock solutions (e.g., 10 mM in DMSO)

-

p-Nitrophenyl acetate (p-NPA) substrate stock solution (e.g., 30 mM in acetonitrile)

-

Assay Buffer: 50 mM Tris-SO4, pH 7.6

-

96-well, clear, flat-bottom microplates

-

Microplate reader capable of kinetic measurements at 400-405 nm

Experimental Workflow Diagram:

Caption: Workflow for CA inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of the dorzolamide enantiomer stock solutions in the Assay Buffer to create a range of test concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Dilute the CA enzyme stock solution in cold Assay Buffer to the desired working concentration.

-

Prepare the p-NPA working solution by diluting the stock solution in the Assay Buffer.

-

-

Assay Plate Setup (in triplicate):

-

Blank Wells: Add Assay Buffer and p-NPA working solution (no enzyme).

-

Control Wells (100% Activity): Add Assay Buffer, the appropriate volume of DMSO (vehicle control), and the CA working solution.

-

Inhibitor Wells: Add Assay Buffer, the corresponding dorzolamide enantiomer dilution, and the CA working solution.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the p-NPA working solution to all wells.

-

Immediately place the plate in the microplate reader and measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 10 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the kinetic curves (ΔAbs/min).

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Self-Validation and Trustworthiness: This protocol incorporates internal controls (blank and 100% activity) to ensure the validity of the results. The use of a known reference inhibitor (e.g., acetazolamide) can further validate the assay's performance. Running replicates and ensuring a good fit of the dose-response curve are essential for generating trustworthy and reproducible data.

Conclusion: The Imperative of Stereochemical Purity in Ophthalmic Therapeutics

The pharmacological profile of dorzolamide serves as a compelling case study in the importance of stereochemistry in drug design and development. The therapeutic utility of this potent antiglaucoma agent is vested entirely in the (4S,6S)-enantiomer, which exhibits a high affinity and selectivity for the target enzyme, carbonic anhydrase II. The (4R,6R)-enantiomer, in stark contrast, is pharmacologically inert. This stereochemical dichotomy underscores the necessity of precise, stereoselective synthesis and rigorous analytical characterization to ensure the efficacy and safety of dorzolamide as a clinical therapy. For researchers and drug development professionals, the story of dorzolamide's enantiomers is a powerful reminder that a molecule's three-dimensional architecture is as critical as its elemental composition in defining its biological activity.

References

-

The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics. Available at: [Link]

-

Clinical Pharmacokinetics of Dorzolamide. ResearchGate. Available at: [Link]

-

Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S). Der Pharma Chemica. Available at: [Link]

-

Clinical pharmacokinetics of dorzolamide. PubMed. Available at: [Link]

-

[Pharmacological profiles of the potent carbonic anhydrase inhibitor dorzolamide hydrochloride, a topical antiglaucoma agent]. PubMed. Available at: [Link]

-

20869 Costopt Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. Available at: [Link]

-

Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. PubMed. Available at: [Link]

-

Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. PubMed. Available at: [Link]

-

Population pharmacokinetics of 2% topical dorzolamide in the aqueous humor of humans. Investigative Ophthalmology & Visual Science. Available at: [Link]

-

Topical carbonic anhydrase inhibitors. PubMed. Available at: [Link]

-

Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide. PubMed. Available at: [Link]

-

Dorzolamide hydrochloride: an antiglaucoma agent. ResearchGate. Available at: [Link]

-

Carbonic anhydrase inhibitors in glaucoma. GPnotebook. Available at: [Link]

-

Therapeutic Class Overview Ophthalmic Carbonic Anhydrase Inhibitors. Magellan Rx Management. Available at: [Link]

Sources

- 1. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacokinetics of dorzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gpnotebook.com [gpnotebook.com]

- 6. selleckchem.com [selleckchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Pharmacological profiles of the potent carbonic anhydrase inhibitor dorzolamide hydrochloride, a topical antiglaucoma agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

An In-depth Technical Guide on the Stereoisomerism and Biological Activity of Dorzolamide

Introduction

Dorzolamide hydrochloride is a cornerstone in the therapeutic management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma.[1][2] As a potent inhibitor of carbonic anhydrase, its efficacy is profoundly dictated by its specific three-dimensional atomic arrangement, a concept known as stereoisomerism.[1][3] This guide provides a comprehensive technical exploration of the stereochemical nuances of dorzolamide, detailing its isomeric forms, the stereoselective synthesis of the active isomer, and the critical impact of stereochemistry on its pharmacological activity. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals engaged in drug development, offering quantitative data, detailed experimental protocols, and visual representations of key molecular and biological processes.

The Stereochemical Landscape of Dorzolamide

Dorzolamide possesses a rigid thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide core with two chiral centers at the C4 and C6 positions.[1][2] This structural feature gives rise to four possible stereoisomers: two pairs of enantiomers (mirror images) which are diastereomers of each other (non-mirror image stereoisomers).[2][3]

The therapeutically active agent is the (4S,6S)-enantiomer.[1][2] The other three stereoisomers—the (4R,6R)-enantiomer and the two cis-diastereomers, (4S,6R) and (4R,6S)—are considered impurities and exhibit significantly reduced or no pharmacological activity.[1][2] The precise spatial orientation of the ethylamino group at the C4 position and the methyl group at the C6 position is paramount for high-affinity binding to the active site of carbonic anhydrase II (CA-II).[1]

Exemplar Experimental Protocol: Final Salt Formation

Causality: This final step converts the free base of dorzolamide, which may have limited stability and solubility, into a stable, water-soluble hydrochloride salt suitable for ophthalmic formulation. [4][5]Ethyl acetate is a common solvent for this precipitation step due to the low solubility of the resulting salt.

Protocol:

-

Dissolve 0.55 g (0.0017 mol) of (4S-trans)-4-(N-ethylamino)-5,6-dihydro-6-methyl-4H-thien-(2,3-b)-thiopyran-2-sulfonamide-7,7-dioxide (Dorzolamide Base) in 25 ml of ethyl acetate. [4]2. Adjust the pH of the solution to 1 with hydrochloric acid, inducing the precipitation of the hydrochloride salt. [4]3. Concentrate the resulting crude product to dryness to obtain Dorzolamide Hydrochloride. [4]4. Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods (NMR, IR) and chiral HPLC to ensure the correct stereochemistry and the absence of isomeric impurities. [6]The expected yield is approximately 0.62 g (95%). [4]

Analytical Methodologies for Chiral Separation

Ensuring the stereochemical purity of dorzolamide is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for separating and quantifying the stereoisomers of dorzolamide. [7]

Chiral HPLC Protocol

Causality: Chiral stationary phases (CSPs) create a chiral environment within the HPLC column, leading to differential interactions with the enantiomers of the analyte. This results in different retention times, allowing for their separation and quantification. [8]The choice of mobile phase components and their ratios is crucial for optimizing resolution and peak shape. [7] Protocol:

-

Column: Chiral-alpha(1)-acid glycoprotein column (150 x 4.0 mm, 5 µm). [7][8]2. Mobile Phase: Ammonium acetate buffer (pH 7.0). [7]The influences of pH, temperature, flow rate, buffer concentration, and organic modifiers should be evaluated to optimize retention and enantioselectivity. [7][8]3. Flow Rate: 1.0 ml/min. [9]4. Detection: UV at 254 nm. [9][10]5. Sample Preparation: Dissolve the dorzolamide hydrochloride sample in methanol to a concentration of 0.8–1.2 mg/ml. [9]6. Injection Volume: 10 µL. [9][10]7. Self-Validation: The method must be validated for linearity, repeatability, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ). [7]For instance, calibration curves can be constructed in the range of 0.5-10 µg/mL for (4S,6S)-dorzolamide and 0.2-5 µg/mL for its (4R,6R)-enantiomer. [7]

Mechanism of Action: A Stereospecific Interaction

Dorzolamide exerts its therapeutic effect by inhibiting carbonic anhydrase II in the ciliary processes of the eye. [11][12]This enzyme catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and protons. [13]The secretion of bicarbonate into the aqueous humor drives fluid transport, thereby increasing intraocular pressure. [14] The (4S,6S)-stereochemistry of dorzolamide is crucial for its potent inhibition of CA-II. The sulfonamide group of dorzolamide coordinates to the zinc ion in the active site of the enzyme, while the rest of the molecule engages in specific hydrogen bonding and van der Waals interactions with amino acid residues lining the active site cavity. The specific spatial arrangement of the ethylamino and methyl groups of the (4S,6S)-enantiomer allows for an optimal fit, leading to high-affinity binding and potent inhibition. [1]

Pharmacokinetics and Metabolism

When administered topically, dorzolamide penetrates the cornea and reaches the systemic circulation. [15][16]It accumulates in red blood cells due to its high affinity for CA-II. [16][17]Dorzolamide is slowly metabolized to N-desethyldorzolamide, which is less potent against CA-II but also inhibits the less active CA-I isoenzyme. [16][18]The parent drug and its metabolite are primarily excreted in the urine. [16]The pharmacokinetic profile does not appear to be significantly different between stereoisomers, as the inactive isomers are present in negligible amounts in the final drug product.

Conclusion

The therapeutic efficacy of dorzolamide is a clear testament to the importance of stereochemistry in drug design and development. The (4S,6S)-enantiomer is the sole contributor to the drug's potent carbonic anhydrase inhibitory activity, highlighting the highly specific nature of drug-receptor interactions. A thorough understanding of the stereochemical aspects of dorzolamide, from its synthesis to its mechanism of action and analytical characterization, is essential for ensuring the quality, safety, and efficacy of this vital antiglaucoma medication. This guide has provided a detailed technical overview intended to support the endeavors of researchers and professionals in the pharmaceutical sciences.

References

- Vertex AI Search. (2025, May 22). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?

- BenchChem. (2025). The Stereochemical Nuances of Dorzolamide Hydrochloride: An In-depth Technical Guide.

-

PubMed. (2010, August). Chiral Separation and Quantitation of Dorzolamide Hydrochloride Enantiomers by High-Performance Liquid Chromatography. [Link]

-

ACS Publications. (2026, January 3). Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride. [Link]

- Patsnap Synapse. (2024, July 17). What is the mechanism of Dorzolamide Hydrochloride?

-

ACS Omega. (2023, July 21). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. [Link]

- Der Pharma Chemica. Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S).

- ResearchGate. (2023, July 6).

- BenchChem. An In-depth Technical Guide to the Synthesis of Dorzolamide Hydrochloride.

-

GPnotebook. (2021, January 27). Carbonic anhydrase inhibitors in glaucoma. [Link]

- ACS Omega. (2023, July 21).

-

PubChem - NIH. Dorzolamide | C10H16N2O4S3 | CID 5284549. [Link]

-

PMC - NIH. (2023, July 21). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. [Link]

-

PubMed. Clinical pharmacokinetics of dorzolamide. [Link]

-

PubMed. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. [Link]

- ResearchGate. (2025, August 6).

-

Semantic Scholar. Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. [Link]

- ResearchGate. Chiral analysis and stereochemical study of dorzolamide: hypertension drug | Request PDF.

-

PubChem. Dorzolamide Hydrochloride | C10H17ClN2O4S3 | CID 6918132. [Link]

- Google Patents. CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer.

-

Drugs.com. Dorzolamide and Timolol Ophthalmic Solution: Package Insert / Prescribing Info. [Link]

- ResearchGate. (2025, August 9). Clinical Pharmacokinetics of Dorzolamide.

-

PMC - PubMed Central. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow. [Link]

-

PharmaCompass.com. Dorzolamide | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

accessdata.fda.gov. NDA 20-408/S-045 Page 3 TRUSOPT® (dorzolamide hydrochloride ophthalmic solution). [Link]

- Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. (2024, December 31). Study of the diastereoisotopic protons effects on the stability of dorzolamide stereochemical by spectroscopic methods.

- [Product Monograph Template - Standard]. (2023, October 12). Dorzolamide Hydrochloride Ophthalmic Solution, USP.

-

Wikipedia. Dorzolamide. [Link]

- precisionFDA. DORZOLAMIDE.

- Bausch + Lomb. Dorzolamide HCl Ophthalmic Solution.

- SciSpace. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension.

-

PubMed. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. [Link]

- American Journal of Biomedical Science and Research. (2021, June 21). Effects of Stereoisomers on Drug Activity.

-

IUPHAR/BPS Guide to PHARMACOLOGY. dorzolamide | Ligand page. [Link]

- IS MUNI.

- ResearchGate. Dorzolamide hydrochloride: an antiglaucoma agent | Request PDF.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. biomedgrid.com [biomedgrid.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. ppj.org.ly [ppj.org.ly]

- 7. Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. gpnotebook.com [gpnotebook.com]

- 12. droracle.ai [droracle.ai]

- 13. Dorzolamide - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]

- 15. Clinical pharmacokinetics of dorzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. drugs.com [drugs.com]

- 17. pdf.hres.ca [pdf.hres.ca]

- 18. Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In-Vitro Characterization of (+/-)-(cis)-Dorzolamide

Introduction: Contextualizing Dorzolamide and Its Stereoisomers

Dorzolamide is a potent, second-generation carbonic anhydrase inhibitor established as a cornerstone therapy for reducing elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2][3] Its therapeutic effect is achieved by inhibiting carbonic anhydrase isoenzyme II (CA-II) within the ciliary processes of the eye.[4][5][6] This inhibition slows the formation of bicarbonate ions, which subsequently reduces sodium and fluid transport, leading to a decrease in aqueous humor secretion.[4][6][7]

The Dorzolamide molecule possesses two chiral centers, which gives rise to four distinct stereoisomers. The pharmacological activity is almost exclusively attributed to the (4S,6S)-enantiomer, which is the active pharmaceutical ingredient in the marketed product (Trusopt®).[8] The other three stereoisomers—the (4R,6R)-enantiomer and the two cis-diastereomers, (4S,6R) and (4R,6S)—are considered impurities and are known to be significantly less active or pharmacologically inactive.[8]

This guide focuses on the in-vitro characterization of (+/-)-(cis)-Dorzolamide , which represents a racemic mixture of the (4S,6R) and (4R,6S) diastereomers. While the described methodologies are standard for characterizing any carbonic anhydrase inhibitor, the expected outcome for the cis-isomers is negligible activity compared to the clinically relevant (4S,6S)-trans-isomer. The following sections provide the foundational protocols and scientific rationale for a comprehensive in-vitro evaluation.

Section 1: Physicochemical and Analytical Characterization

A fundamental understanding of a compound's physicochemical properties is a prerequisite for any pharmacological testing, guiding formulation development and ensuring sample integrity. Dorzolamide hydrochloride is typically a white to off-white crystalline powder.[9][10]

Key physicochemical properties for Dorzolamide Hydrochloride are summarized below.

| Property | Value / Description | Source(s) |

| Appearance | White to off-white crystalline powder | [9][10][11] |

| Solubility | Soluble in water; slightly soluble in methanol and ethanol | [11][12] |

| Melting Point | Approximately 264-285 °C | [11][12] |

| Optical Rotation | [α]25 (C=1, water) = ~ -17° (for the active enantiomer) | [11] |

Standard analytical methods for identification include Fourier Transform Infrared (FTIR) spectroscopy, which provides a characteristic spectrum, and High-Performance Liquid Chromatography (HPLC) for assessing purity and chromatographic retention time.[10][13]

Section 2: Pharmacological Profile: Carbonic Anhydrase Inhibition Assay

The primary mechanism of action for Dorzolamide is the inhibition of carbonic anhydrase. Therefore, the cornerstone of its in-vitro characterization is a robust enzyme inhibition assay.

Scientific Principle

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[14][15] While this is their physiological function, a widely adopted and high-throughput compatible in-vitro assay measures the enzyme's esterase activity.[16] This method uses a substrate like p-nitrophenyl acetate (p-NPA), which is hydrolyzed by CA to produce the chromophore p-nitrophenol (p-NP). The rate of p-NP formation, monitored spectrophotometrically by the increase in absorbance at 400-405 nm, is directly proportional to CA activity.[14] An inhibitor like Dorzolamide will bind to the enzyme's active site, reducing the rate of p-NPA hydrolysis.

dot

Caption: Mechanism of Dorzolamide action on aqueous humor production.

Isoform Selectivity

Humans have 15 known CA isozymes. The primary targets for glaucoma therapy are CA-II (high concentration in the ciliary body) and CA-IV. The (4S,6S)-enantiomer of Dorzolamide is a highly potent inhibitor of human CA-II and CA-IV, and a much weaker inhibitor of CA-I, which is abundant in red blood cells.[17] This selectivity helps minimize systemic side effects.

The table below summarizes the inhibitory potency (IC50) of the clinically used (4S,6S)-Dorzolamide against key human carbonic anhydrase (hCA) isoforms.

| Isoform | IC50 Value (nM) | Significance | Source(s) |

| hCA I | 600 | Low potency reduces systemic side effects (e.g., in red blood cells) | |

| hCA II | 0.18 | High potency, primary therapeutic target in the ciliary body | [18] |

| hCA IV | 6.9 | High potency, contributes to therapeutic effect | [17] |

Note: For (+/-)-(cis)-Dorzolamide, IC50 values are expected to be significantly higher, indicating much lower potency.

Experimental Protocol: Colorimetric CA Inhibition Assay

This protocol is adapted from standard methodologies for determining CA inhibitory activity.[14][16]

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Enzyme Stock Solution: Recombinant human Carbonic Anhydrase II (hCA-II) dissolved in cold Assay Buffer to 1 mg/mL. Aliquot and store at -80°C.

-

Enzyme Working Solution: Dilute the stock solution in Assay Buffer immediately before use to the desired final concentration (e.g., 2-5 µg/mL).

-

Substrate Solution: p-Nitrophenyl acetate (p-NPA) at 10 mM in acetonitrile.

-

Test Compound Stock: Dissolve (+/-)-(cis)-Dorzolamide and a positive control (e.g., (4S,6S)-Dorzolamide or Acetazolamide) in DMSO to 10 mM.

-

Test Compound Working Solutions: Prepare a serial dilution of the test compound stock in DMSO.

2. Assay Procedure (96-well plate format):

-

Plate Setup: Designate wells for Blank (no enzyme), Maximum Activity (vehicle control, DMSO), and Test Compound/Positive Control at various concentrations. Perform all measurements in triplicate.

-

Enzyme-Inhibitor Pre-incubation:

-

To appropriate wells, add 158 µL of Assay Buffer.

-

Add 2 µL of the corresponding Test Compound working solution or DMSO (for Maximum Activity wells).

-

Add 20 µL of the CA Working Solution to all wells except the Blank. For Blank wells, add 20 µL of Assay Buffer.

-

Incubate the plate at room temperature for 15 minutes to allow inhibitor binding.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 20 µL of the Substrate Solution to all wells. The final volume should be 200 µL.

-

-

Kinetic Measurement:

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes at room temperature.

-

3. Data Analysis:

-

Determine the rate of reaction (V) from the initial linear portion of the kinetic curve (mOD/min).

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_max_activity - V_blank)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.

dot

Caption: Workflow for the in-vitro carbonic anhydrase inhibition assay.

Section 3: In-Vitro Membrane Permeability: Caco-2 Assay

While Dorzolamide is administered topically to the eye, assessing its ability to cross epithelial barriers is crucial for understanding its ocular bioavailability (corneal penetration) and potential for systemic absorption. The Caco-2 permeability assay is the industry-standard in-vitro model for this purpose.[19][20]

Scientific Principle

Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semi-permeable filter supports, differentiate into a monolayer of polarized enterocytes that structurally and functionally resemble the intestinal epithelium, complete with tight junctions and active transport systems.[19][21] By measuring the passage of a compound from an apical (AP) chamber to a basolateral (BL) chamber, and vice versa, one can determine the apparent permeability coefficient (Papp) and an efflux ratio (ER), which indicates if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[19]

Experimental Protocol: Caco-2 Permeability Assay

1. Cell Culture:

-

Culture Caco-2 cells on semi-permeable trans-well inserts (e.g., 0.4 µm pore size) for 21-25 days to allow for full differentiation and monolayer formation.

-

Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. Only use monolayers with high TEER values (e.g., >300 Ω·cm²).

2. Assay Procedure:

-

Preparation: Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS, pH 7.4).

-

Dosing:

-

A→B Permeability: Add the test compound (e.g., 10 µM (+/-)-(cis)-Dorzolamide) in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

-

B→A Permeability: Add the test compound in HBSS to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

-

-

Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

-

Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

3. Data Analysis:

-

Calculate the Apparent Permeability Coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of drug appearance in the receiver chamber.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration in the donor chamber.

-

-

Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An efflux ratio >2 suggests the compound is subject to active efflux.

dot

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Conclusion and Scientific Interpretation

The comprehensive in-vitro characterization of a drug candidate like (+/-)-(cis)-Dorzolamide relies on a logical progression of experiments. Initial physicochemical analysis confirms identity and suitability for testing. The core pharmacological evaluation is the carbonic anhydrase inhibition assay, which quantifies the compound's potency (IC50) and selectivity against key enzyme isoforms. For (+/-)-(cis)-Dorzolamide, the expected result is very low to negligible inhibitory activity, confirming the critical role of the specific (4S,6S) stereochemistry for high-affinity binding to the CA-II active site.[8] Finally, permeability assays using models like the Caco-2 monolayer provide essential data on the compound's ability to cross biological barriers, offering insights into potential bioavailability and distribution. Together, these in-vitro assays provide a robust, data-driven profile that is essential for decision-making in drug development and for understanding structure-activity relationships.

References

- Vertex AI Search. (2025). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor? [Online].

- BenchChem. (2025). The Stereochemical Nuances of Dorzolamide Hydrochloride: An In-depth Technical Guide. [Online].

- Patsnap Synapse. (2024). What is the mechanism of Dorzolamide Hydrochloride? [Online].

- BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. [Online].

- PubMed. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. [Online].

- BenchChem. (2025). Physicochemical Properties of Dorzolamide Hydrochloride Powder: An In-depth Technical Guide. [Online].

- MedchemExpress.com. Carbonic Anhydrase | Inhibitors. [Online].

- GPnotebook. (2021). Carbonic anhydrase inhibitors in glaucoma. [Online].

- ScienceDirect. Dorsolamide Hydrochloride. [Online].

- Sandoz. (2011). PRODUCT MONOGRAPH DORZOLAMIDE. [Online].

- PubMed. Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits. [Online].

- Taylor & Francis Online. (2015). Design and in vitro characterization of small unilamellar niosomes as ophthalmic carrier of dorzolamide hydrochloride. [Online].

- Selleckchem.com. Carbonic Anhydrase II Selective Inhibitors. [Online].

- Jamp Pharma Corporation. (2021). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrDorzolamide. [Online].

- BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Carbonic Anhydrase I (CA1) Inhibition. [Online].

- PubMed. (2002). Clinical pharmacokinetics of dorzolamide. [Online].

- NCBI Bookshelf. (2023). Carbonic Anhydrase Inhibitors. [Online].

- Sigma-Aldrich. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). [Online].

- BenchChem. (2025). A Comparative Analysis of hCAII-IN-9 and Dorzolamide for Glaucoma Research. [Online].

- Turkish Journal of Pharmaceutical Sciences. (2023). Preparation and Characterization Studies of Dorzolamide-Loaded Ophthalmic Implants for Treating Glaucoma. [Online].

-

Enamine. Caco-2 Permeability Assay. [Online]. Available at: [Link]

- PMC - NIH. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. [Online].

- Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. (2024). Study of the diastereoisotopic protons effects on the stability of dorzolamide stereochemical by spectroscopic methods. [Online].

- PubMed. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. [Online].

- Creative Biolabs. Caco-2 Permeability. [Online].

- ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. [Online].

- Wikipedia. Dorzolamide. [Online].

- Sandoz. Dorzolamide-HCl-Timolol-Maleate-Ophthalmic-Solution.pdf. [Online].

Sources

- 1. gpnotebook.com [gpnotebook.com]

- 2. Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dorzolamide - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]

- 6. pi.bausch.com [pi.bausch.com]

- 7. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. ppj.org.ly [ppj.org.ly]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. enamine.net [enamine.net]

- 20. researchgate.net [researchgate.net]

- 21. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]

Utilizing (+/-)-(cis)-Dorzolamide and its Isomers in Glaucoma Research Models: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Situating Dorzolamide in Glaucoma Research

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive degeneration of retinal ganglion cells (RGCs) and their axons, which form the optic nerve.[1] A primary risk factor and the principal target for therapeutic intervention is elevated intraocular pressure (IOP).[1] Consequently, animal models that replicate this key pathological feature are indispensable for elucidating disease mechanisms and evaluating novel therapeutic agents.[2][3]

Dorzolamide hydrochloride, a potent topical carbonic anhydrase inhibitor, has been a cornerstone of clinical glaucoma management since its approval in 1995.[4] Its utility extends into preclinical research, where it serves as a benchmark compound for IOP reduction. This guide provides a comprehensive technical overview of the application of dorzolamide in experimental glaucoma models, focusing on its mechanism, pharmacokinetics, and proven methodologies.

A Note on Stereochemistry: The clinically approved and most widely studied molecule is Dorzolamide, which is the (4S,6S)-trans-isomer.[5] The term "(+/-)-(cis)-Dorzolamide" may refer to a racemic mixture or a specific impurity encountered during synthesis.[6] This guide will focus on the extensively researched trans-isomer, hereafter referred to as Dorzolamide, as it is the active agent used in the vast majority of published glaucoma research models. Understanding its properties is foundational to any investigation involving its isomers.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

Dorzolamide's primary mechanism for lowering IOP is the potent and specific inhibition of carbonic anhydrase isoenzyme II (CA-II).[7][8][9] This enzyme is densely expressed in the ciliary processes of the eye.[8][10]

The Causality of IOP Reduction:

-

Enzyme Catalysis: Within the ciliary epithelium, CA-II catalyzes the reversible hydration of carbon dioxide (CO₂) to carbonic acid (H₂CO₃), which then dissociates into bicarbonate (HCO₃⁻) and hydrogen ions (H⁺).[8][10]

-

Ion Transport: The production of bicarbonate is a rate-limiting step for ion and fluid transport. Bicarbonate ions are secreted into the posterior chamber, creating an osmotic gradient that draws water along with it, thus forming the aqueous humor.[10][11]

-

Inhibition and Suppression: By inhibiting CA-II, dorzolamide slows the formation of bicarbonate ions.[8] This suppression of ion transport subsequently reduces the secretion of aqueous humor, leading to a decrease in IOP.[8][11][12]

This targeted action allows dorzolamide to effectively lower IOP without the systemic side effects, such as acid-base or electrolyte disturbances, commonly associated with oral carbonic anhydrase inhibitors.[12]

Ocular Pharmacokinetics in Preclinical Models

Effective use of dorzolamide in research hinges on understanding its penetration and distribution within ocular tissues. The rabbit is a commonly used model for these studies due to its larger eye size, facilitating tissue dissection and analysis.

Following topical administration, dorzolamide demonstrates excellent ocular penetration.[7] It is distributed to various anterior and posterior segment tissues, with higher concentrations generally found in anterior regions.[13][14] Studies comparing dorzolamide to another carbonic anhydrase inhibitor, brinzolamide, in pigmented rabbits have shown significantly greater delivery of dorzolamide to key tissues relevant to glaucoma research.[13][14]

Table 1: Comparative Ocular Distribution of Dorzolamide vs. Brinzolamide in Pigmented Rabbits (Single Dose)

| Ocular Tissue | Key Finding | Citation |

|---|---|---|

| Aqueous Humor | ~2-fold higher AUC₀-t for dorzolamide | [13] |

| Anterior Sclera | ~7-fold higher AUC₀-t for dorzolamide | [13] |

| Posterior Sclera | ~3.5-fold higher AUC₀-t for dorzolamide | [13] |

| Anterior Retina | ~1.5-fold higher AUC₀-t for dorzolamide | [13] |

| Posterior Retina | ~1.9-fold higher AUC₀-t for dorzolamide | [13] |

| Optic Nerve | ~9-fold higher AUC₀-t for dorzolamide | [13] |

AUC₀-t: Area under the concentration-time curve from time zero to the last measurement.